Uralsaponin C

Overview

Description

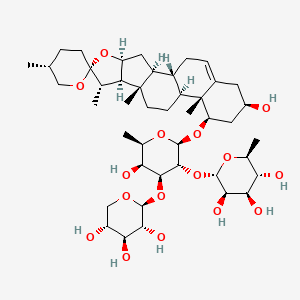

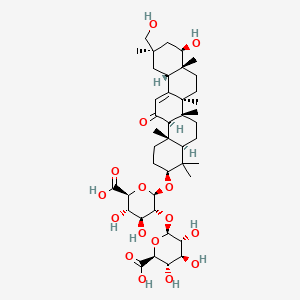

Uralsaponin C is an analogue of oleanane-type triterpenoid saponin . It can be isolated from the roots of Glycyrrhiza uralensis Fisch . The molecular formula of Uralsaponin C is C42H64O16 .

Molecular Structure Analysis

Uralsaponin C has a molecular weight of 824.948 Da . It has 20 defined stereocentres . The detailed molecular structure can be found in the referenced databases .Physical And Chemical Properties Analysis

Uralsaponin C has a molecular formula of C42H64O16 and a molecular weight of 824.948 Da . More specific physical and chemical properties can be found in the referenced databases .Scientific Research Applications

Antiviral and Anti-HIV Activities

Uralsaponin C, along with other saponins from Glycyrrhiza uralensis, has shown promising antiviral properties. Specifically, certain saponins demonstrated inhibitory activities against the influenza virus A/WSN/33 (H1N1) in MDCK cells and also exhibited anti-HIV activities. These findings suggest the potential of Uralsaponin C in the development of antiviral therapies (Song et al., 2014).

Cytotoxic Effects and Cancer Research

Investigations into triterpenoid saponins, including Uralsaponin C, have revealed their cytotoxic effects against cancer cell lines. These studies contribute to understanding the role of such compounds in cancer treatment and their potential use in developing new therapeutic agents (Zheng et al., 2010), (Wei-wei et al., 2013).

Pharmacokinetics and Drug Development

Research has also focused on the pharmacokinetics of Uralsaponin C, contributing to a better understanding of its absorption, distribution, metabolism, and excretion. This is crucial for its potential development as a therapeutic agent (Tao et al., 2013).

Identification and Characterization

Studies have been conducted to identify and characterize Uralsaponin C, along with other saponins from Glycyrrhiza uralensis. These studies are essential for the proper identification and utilization of these compounds in scientific research (Liao et al., 2012).

Safety and Hazards

Future Directions

To better control the quality of saponins like Uralsaponin C, ensure their biological activity and clinical therapeutic effect, and expand their development and application, researchers are reviewing the separation and analytical methods of saponins . This includes the use of ionic liquids and high-performance countercurrent chromatography for extraction and separation, and combined chromatography techniques for analysis .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O16/c1-37(2)21-8-11-42(7)32(20(44)14-18-19-15-38(3,17-43)16-22(45)39(19,4)12-13-41(18,42)6)40(21,5)10-9-23(37)55-36-31(27(49)26(48)30(57-36)34(53)54)58-35-28(50)24(46)25(47)29(56-35)33(51)52/h14,19,21-32,35-36,43,45-50H,8-13,15-17H2,1-7H3,(H,51,52)(H,53,54)/t19-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,38+,39+,40-,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRTFFNWLQWAO-UEFFDLHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7O)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262326-46-4 | |

| Record name | Uralsaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262326464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URALSAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW86HCS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)

![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)

![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)